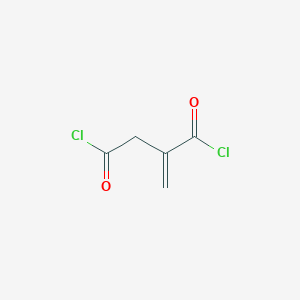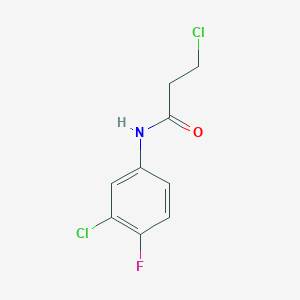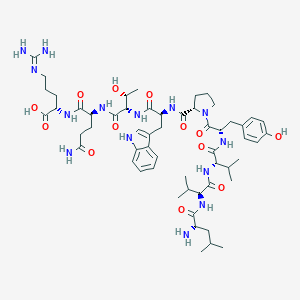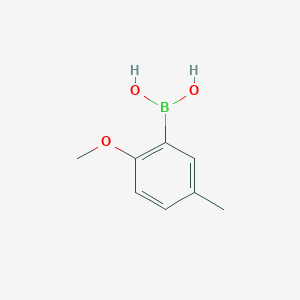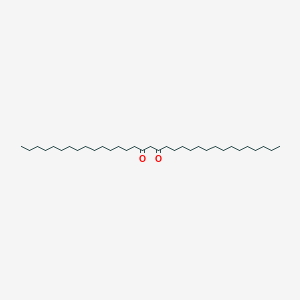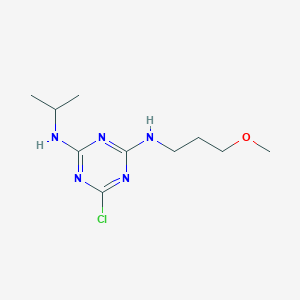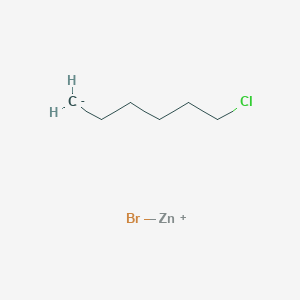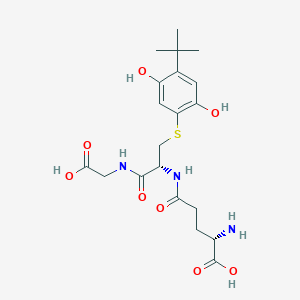
5-(S-Glutathionyl)-2-tert-butylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(S-Glutathionyl)-2-tert-butylhydroquinone (GTBHQ) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GTBHQ is a derivative of tert-butylhydroquinone (TBHQ), which is a widely used synthetic antioxidant. GTBHQ has been shown to possess superior antioxidant properties compared to TBHQ, making it a promising candidate for various biomedical applications.
作用機序
5-(S-Glutathionyl)-2-tert-butylhydroquinone exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cellular stress responses, thereby reducing oxidative damage and inflammation.
生化学的および生理学的効果
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to improve mitochondrial function and reduce oxidative damage to cellular components.
実験室実験の利点と制限
5-(S-Glutathionyl)-2-tert-butylhydroquinone has several advantages as a research tool, including its potent antioxidant properties, its ability to modulate various signaling pathways, and its relative ease of synthesis. However, one limitation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapeutics for the treatment of oxidative stress-related diseases. Another potential direction is the investigation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone's potential as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanisms underlying 5-(S-Glutathionyl)-2-tert-butylhydroquinone's effects on cellular signaling pathways and to optimize its synthesis and formulation for clinical use.
In conclusion, 5-(S-Glutathionyl)-2-tert-butylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications and relatively simple synthesis method make it a valuable tool for biomedical research. Further studies are needed to fully understand its mechanisms of action and to optimize its use for clinical applications.
合成法
5-(S-Glutathionyl)-2-tert-butylhydroquinone can be synthesized through a two-step process involving the reaction of TBHQ with glutathione. The reaction is catalyzed by the enzyme glutathione S-transferase and results in the formation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
科学的研究の応用
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
CAS番号 |
139035-70-4 |
|---|---|
製品名 |
5-(S-Glutathionyl)-2-tert-butylhydroquinone |
分子式 |
C20H29N3O8S |
分子量 |
471.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-(4-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)10-6-14(25)15(7-13(10)24)32-9-12(18(29)22-8-17(27)28)23-16(26)5-4-11(21)19(30)31/h6-7,11-12,24-25H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)(H,30,31)/t11-,12-/m0/s1 |
InChIキー |
ZOFLHFUJRPXAAO-RYUDHWBXSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
配列 |
XXG |
同義語 |
5-(S-glutathionyl)-2-tert-butylhydroquinone 5GS-TBHQ conjugate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



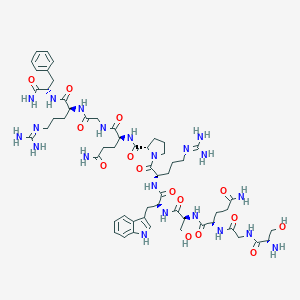
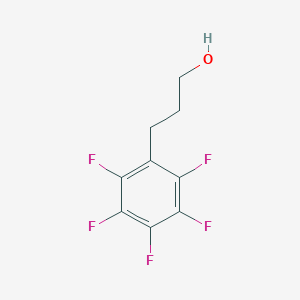
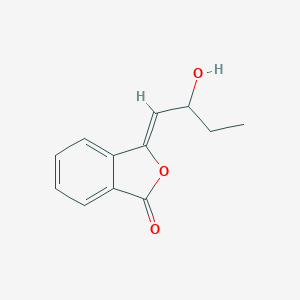
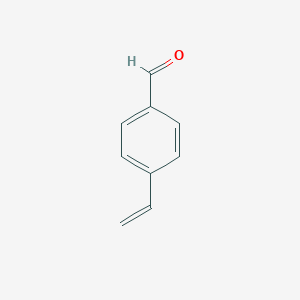
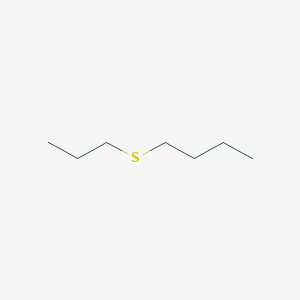
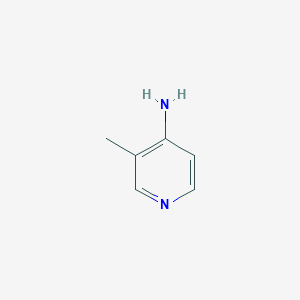
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
